Ceftolozane Sulfate

Description

What is Ceftolozane sulfate?

Ceftolozane is a fifth-generation cephalosporin antibiotic having (5-amino-4-[(2-aminoethyl)carbamoyl]amino-1-methyl-1H-pyrazol-2-ium-2-yl)methyl and [(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(2-carboxypropan-2-yl)oxy]iminoacetyl]amino side groups located at positions 3 and 7 respectively.

This compound is a new antibiotic combination that contains ceftolozane and amoxicillin-clavulanic acid. It is a beta-lactam antibacterial that targets penicillin-binding proteins of bacteria (PBPs).

Mechanism of cefotaxime sulfate

This compound binds with the PBP in the bacteria cell wall through competitive inhibition. This prevents the formation of an antibiotic inhibitor complex with the enzyme cell wall synthesis. It also inhibits protein synthesis and cell division. The agent is also effective against both Gram-positive as Gram-negative bacteria. This compound has been proven effective against methicillin-resistant Staphylococcus aureus strains (MRSA) and Pseudomonas Aeruginosa strains. These are two of the most common causes of hospital-acquired infections.

Uses of this compound

This compound can be used to treat urinary tract infections.

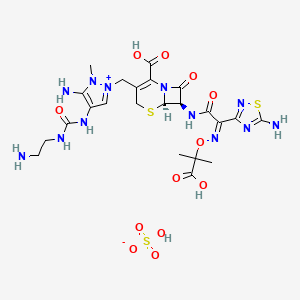

Structure

2D Structure

Properties

IUPAC Name |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDQGRLTPBVSFN-TVNHLQOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N12O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027693 | |

| Record name | Ceftolozane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936111-69-2 | |

| Record name | Ceftolozane sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936111692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftolozane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-amino-4-[3-(2-amino-ethyl)-ureido]-2-methyl-2H-pyrazol-1-ylmethyl)-7- { 2-(5-amino-[1,2,4]thiadizol-3-yl)-2-[(Z)-1-carboxy-1-methyl-ethoxyamino]-acetylamino }-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid HSO4- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTOLOZANE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R247U84HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Purification of Ceftolozane Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ceftolozane sulfate is a fifth-generation cephalosporin antibiotic, distinguished by its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides an in-depth overview of its chemical synthesis and purification, with a focus on modern, efficient methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has evolved from complex, low-yielding routes to more streamlined and sustainable second-generation manufacturing methods. The core of the synthesis involves the construction of the cephem nucleus followed by the introduction of the C-3 and C-7 side chains.

A modern synthetic approach often starts from 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product. The synthesis can be conceptually divided into the preparation of key intermediates and their subsequent coupling to form the Ceftolozane molecule.

One common synthetic route involves the following key transformations:

-

Formation of the C-7 side chain precursor: This typically involves the synthesis of (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetic acid.

-

Preparation of the C-3 side chain precursor: This involves the synthesis of the substituted pyrazole moiety.

-

Coupling of the C-7 side chain: The C-7 side chain is activated and coupled to the 7-amino position of the cephem core.

-

Introduction of the C-3 side chain: The pyrazole side chain is then introduced at the C-3 position of the cephem nucleus.

-

Deprotection and salt formation: Finally, any protecting groups used during the synthesis are removed, and the molecule is converted to its sulfate salt.

The second-generation manufacturing process has significantly improved upon earlier methods by optimizing reaction conditions, reducing the number of steps, and employing more efficient purification techniques.

Purification of this compound

Early manufacturing processes for this compound were hampered by extensive and inefficient purification sequences, often relying on column chromatography and nanofiltration.[1] These methods were time-consuming, resulted in low yields, and required specialized equipment.

The advent of a second-generation process introduced a more efficient, crystallization-based purification method.[2] This improved process is centered around the isolation of a novel crystalline form of this compound, designated as Form 3, which is a dimethylacetamide (DMAc) solvate.[2] This intermediate allows for a robust and scalable purification that avoids chromatography.

The purification process can be summarized as follows:

-

Formation of this compound DMAc Solvate (Form 3): The crude Ceftolozane, often as a trifluoroacetate (TFA) salt, is processed in a mixture of water, DMAc, and a co-solvent to form a slurry. Addition of a sulfate source and seeding with Form 3 crystals induces the crystallization of the desired DMAc solvate.[2]

-

Conversion to Form 2: The isolated Form 3 is then converted to the desired final polymorphic form (Form 2) through a carefully controlled crystallization process. This typically involves dissolving the Form 3 solvate in a mixture of acetonitrile and water, followed by the addition of sulfuric acid and an anti-solvent to induce crystallization.[2]

This crystallization-based purification has led to a significant increase in overall yield and a substantial reduction in solvent usage and manufacturing time.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Comparison of Manufacturing Processes for this compound

| Parameter | First-Generation Process | Second-Generation Process | Reference |

| Overall Yield | Low | >50% increase | [2] |

| Purification Method | Column Chromatography, Nanofiltration, Crystallization | Crystallization-based | [2] |

| Process Mass Index | High | 75% reduction | [2] |

| Raw Material Cost | High | 50% reduction | [2] |

Table 2: Purity Enhancement during Crystallization-Based Purification

| Stage | Purity (by HPLC) |

| Crude Ceftolozane (TFA Salt) | Not specified |

| This compound (Final Product) | >99.5% |

Note: Specific purity values for the crude material are not consistently reported in the public domain, but the final product consistently meets high purity standards required for an active pharmaceutical ingredient.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, synthesized from information available in the public domain, primarily patent literature. These are intended to be illustrative and would require optimization for specific laboratory or manufacturing settings.

Synthesis of Ceftolozane Intermediate (Protected)

This protocol outlines a general procedure for the coupling of the C-3 and C-7 side chains to the cephem core.

-

Activation of the C-7 Side Chain: The C-7 side chain acid derivative is activated, for example, by conversion to a mixed anhydride with methanesulfonyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as dimethylacetamide (DMA) at a reduced temperature (e.g., 10°C).[3]

-

Coupling with the Cephem Core: The activated C-7 side chain is then reacted with a 7-aminocephem intermediate in the presence of a base like triethylamine in a biphasic solvent system (e.g., ethyl acetate/water) at low temperatures to form the amide bond.[3]

-

Introduction of the C-3 Side Chain: The resulting intermediate is then reacted with the protected pyrazole C-3 side chain precursor in the presence of a silylating agent (e.g., 1,3-bis(trimethylsilyl)urea) and a catalyst like potassium iodide in a solvent such as dimethylformamide (DMF) to yield the protected Ceftolozane molecule.[3]

Deprotection and Formation of Crude Ceftolozane TFA Salt

-

Deprotection: The protected Ceftolozane is treated with a strong acid, such as trifluoroacetic acid (TFA), in the presence of a scavenger like anisole in a solvent such as dichloromethane to remove the protecting groups.[3]

-

Isolation: The crude Ceftolozane TFA salt is then isolated, often by precipitation and filtration.

Purification via Crystallization

This protocol details the second-generation crystallization-based purification process.

-

Formation of this compound DMAc Solvate (Form 3):

-

The crude Ceftolozane TFA salt is dissolved in a mixture of water, DMAc, and a co-solvent (e.g., acetonitrile).[2]

-

A sulfate source (e.g., sulfuric acid) is added to the solution.[2]

-

The solution is seeded with this compound DMAc solvate (Form 3) crystals to induce crystallization.[2]

-

The resulting slurry is aged at a controlled temperature (e.g., 10-15°C) to allow for crystal growth.[2]

-

The solid is collected by filtration to yield wet this compound DMAc solvate (Form 3A).[2]

-

-

Conversion of Form 3 to Form 2:

-

The wet Form 3A is dissolved in a mixture of acetonitrile and water (e.g., a 1:1 v/v ratio) at approximately 20°C.[2]

-

The solution is cooled to around 15°C, and 50% sulfuric acid is added to adjust the pH.[2]

-

The solution is filtered and then further cooled to about 12°C.[2]

-

Seed crystals of this compound (Form 2) are added to initiate crystallization.[2]

-

An anti-solvent (e.g., acetonitrile) is slowly added over several hours to promote crystal growth.[2]

-

The pH of the slurry is adjusted with a base (e.g., triethylamine).[2]

-

The solid is collected by filtration, washed with a mixture of acetonitrile and water, and then with acetone.[2]

-

The resulting solid is dried under vacuum to yield the final, high-purity this compound (Form 2).[2]

-

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanism of action of Ceftolozane.

Caption: Synthetic and purification workflow for this compound.

Caption: Mechanism of action of Ceftolozane.

References

Ceftolozane Sulfate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of ceftolozane sulfate, a novel cephalosporin antibiotic. It provides a comprehensive overview of the key preclinical and clinical milestones, detailed experimental insights, and the crucial data that led to its approval for treating complex bacterial infections.

Introduction: A Novel Weapon Against Gram-Negative Pathogens

Ceftolozane is a fifth-generation cephalosporin antibiotic developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Its chemical structure, similar to ceftazidime but with a modified side-chain, confers potent antipseudomonal activity.[3] To broaden its spectrum against bacteria that produce β-lactamase enzymes, ceftolozane is combined with tazobactam, a well-established β-lactamase inhibitor.[4][5] This combination, known as Zerbaxa®, has become a critical tool in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[5][6]

Discovery and Preclinical Development

The journey of ceftolozane began with the need for new antibiotics effective against resistant Gram-negative bacteria. Researchers at Cubist Pharmaceuticals (later acquired by Merck) were instrumental in its discovery and the development of a novel synthesis process.[5] Preclinical studies focused on establishing its mechanism of action and in vitro activity against a wide range of bacterial isolates.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7] It achieves this by binding to essential penicillin-binding proteins (PBPs), with a particularly high affinity for PBP1b, PBP1c, and PBP3 in P. aeruginosa and PBP3 in E. coli.[4][7] This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.[7][8]

Tazobactam, a β-lactam sulfone, irreversibly inhibits many Class A and some Class C β-lactamases, protecting ceftolozane from degradation by these enzymes and extending its activity against many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4][5]

In Vitro Activity

Numerous preclinical studies evaluated the in vitro susceptibility of a wide range of clinical isolates to ceftolozane/tazobactam. These studies consistently demonstrated its potent activity against P. aeruginosa and Enterobacteriaceae.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤1 | ≤1 |

| Klebsiella pneumoniae | 4 | >16 |

| Pseudomonas aeruginosa | 4 | 4 |

Note: MIC (Minimum Inhibitory Concentration) values are based on studies with a fixed concentration of tazobactam (4 µg/mL). Data is compiled from multiple sources for illustrative purposes.[5][9]

Clinical Development Program

The clinical development of ceftolozane/tazobactam involved a series of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in treating various infections.

Phase I Studies

Phase I trials were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic profile of ceftolozane/tazobactam.[9] These studies established the dosing regimen for later phase trials and confirmed that ceftolozane has a half-life of approximately 2.3 to 3 hours, with both ceftolozane and tazobactam being primarily eliminated through urine.[3][10]

Phase II Clinical Trials

Phase II trials provided the first evidence of the efficacy of ceftolozane/tazobactam in patients with complicated infections.

-

Complicated Intra-Abdominal Infections (cIAI): A prospective, randomized, double-blind, multicenter Phase II trial compared ceftolozane/tazobactam plus metronidazole with meropenem in adults with cIAI. The results supported further development, showing comparable clinical and microbiological success rates.[11][12]

-

Pediatric Studies: Later Phase II studies were also conducted in pediatric populations for cIAI and cUTI, demonstrating a favorable safety profile and high rates of clinical cure.[13][14][15]

Phase III Clinical Trials

The efficacy and safety of ceftolozane/tazobactam were definitively established in several large-scale, pivotal Phase III clinical trials.

The ASPECT-cUTI trial was a randomized, double-blind study that compared ceftolozane/tazobactam to levofloxacin in 1,083 adults with cUTI, including pyelonephritis.[5] Ceftolozane/tazobactam demonstrated non-inferiority to levofloxacin in achieving a composite cure (clinical cure and microbiological eradication).[5]

The ASPECT-NP trial was a Phase III, multicenter, randomized, double-blind study that compared a higher dose of ceftolozane/tazobactam (3g) to meropenem in 726 adult patients with ventilated HABP or VABP.[6][18] The study demonstrated the non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical response at the test-of-cure visit.[6]

Table 2: Summary of Pivotal Phase III Clinical Trial Outcomes

| Trial Name | Indication | Comparator | N | Primary Endpoint | Key Outcome |

| ASPECT-cUTI | cUTI | Levofloxacin | 1,083 | Composite cure at Test-of-Cure (TOC) | Non-inferiority met |

| ASPECT-cIAI | cIAI | Meropenem | 993 | Clinical cure at TOC | Non-inferiority met |

| ASPECT-NP | HABP/VABP | Meropenem | 726 | 28-day all-cause mortality | Non-inferiority met |

Data compiled from publicly available clinical trial information.[5][6][17][19]

Regulatory Milestones and Post-Marketing

-

December 19, 2014: The FDA approved Zerbaxa (ceftolozane/tazobactam) for the treatment of adults with cUTI and, in combination with metronidazole, for cIAI.[20][21][22]

-

June 3, 2019: The FDA approved a new indication for Zerbaxa for the treatment of HABP/VABP in patients 18 years and older.[6][22]

Ceftolozane/tazobactam was designated as a Qualified Infectious Disease Product (QIDP) by the FDA, a designation given to antibacterial or antifungal human drugs intended to treat serious or life-threatening infections.[20]

Experimental Protocols Overview

While detailed, step-by-step protocols are proprietary, the general methodologies employed in the key studies can be summarized.

In Vitro Susceptibility Testing

-

Method: Broth microdilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of ceftolozane in combination with a fixed concentration of tazobactam (typically 4 µg/mL).

-

Procedure: Standardized bacterial inoculums were added to microtiter plates containing serial twofold dilutions of ceftolozane/tazobactam. The plates were incubated, and the MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Clinical Trial Design and Endpoints

-

General Design: The pivotal Phase III trials were prospective, randomized, double-blind, multicenter, non-inferiority studies.

-

Patient Population: Adult patients with confirmed diagnoses of cUTI, cIAI, or HABP/VABP were enrolled.

-

Intervention: Patients were randomized to receive either ceftolozane/tazobactam (at the specified dose for the indication) or an active comparator (e.g., levofloxacin, meropenem).

-

Primary Endpoints:

-

cUTI (ASPECT-cUTI): Composite cure rate (clinical cure and microbiological eradication) at the test-of-cure (TOC) visit.

-

cIAI (ASPECT-cIAI): Clinical cure rate at the TOC visit in the microbiological intent-to-treat (MITT) and clinically evaluable (CE) populations.

-

HABP/VABP (ASPECT-NP): 28-day all-cause mortality and clinical response at the TOC visit.

-

-

Data Analysis: Non-inferiority was assessed by calculating the difference in the primary outcome rates between the two treatment groups and ensuring the confidence interval for this difference did not cross a pre-specified non-inferiority margin.

Conclusion

The development of this compound, in combination with tazobactam, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacterial infections. Its journey from discovery to regulatory approval was marked by a robust preclinical and clinical development program that successfully demonstrated its efficacy and safety in treating a range of serious infections. For researchers and drug development professionals, the story of ceftolozane/tazobactam serves as a compelling case study in modern antibiotic development, highlighting the path from identifying a clinical need to delivering a novel therapeutic solution.

References

- 1. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 3. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]

- 6. merck.com [merck.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. scienceopen.com [scienceopen.com]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Multicenter, double-blind, randomized, phase II trial to assess the safety and efficacy of ceftolozane-tazobactam plus metronidazole compared with meropenem in adult patients with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of Ceftolozane/Tazobactam Versus Meropenem in Neonates and Children With Complicated Urinary Tract Infection, Including Pyelonephritis: A Phase 2, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and Efficacy of Ceftolozane/Tazobactam Plus Metronidazole Versus Meropenem From a Phase 2, Randomized Clinical Trial in Pediatric Participants With Complicated Intra-abdominal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Cubist’s investigational antibiotic ceftolozane/tazobactam meets endpoint in Phase III study - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. fiercebiotech.com [fiercebiotech.com]

- 18. merck.com [merck.com]

- 19. tandfonline.com [tandfonline.com]

- 20. jwatch.org [jwatch.org]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. Zerbaxa (ceftolozane and tazobactam) FDA Approval History - Drugs.com [drugs.com]

In Vitro Spectrum of Activity of Ceftolozane Sulfate: A Technical Guide

Ceftolozane sulfate, a novel cephalosporin antibiotic, represents a significant advancement in the therapeutic arsenal against challenging Gram-negative bacterial infections. When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum of activity is broadened to include many multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive overview of the in vitro activity of Ceftolozane, detailing its mechanism of action, summarizing key susceptibility data, outlining experimental protocols, and illustrating relevant biological and experimental pathways.

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its high affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1][2][3] By binding to and inactivating these proteins, Ceftolozane disrupts cell wall integrity, leading to cell lysis and death.[1][2] It has shown a particularly high affinity for the PBPs of Pseudomonas aeruginosa and Escherichia coli.[1][2]

The addition of tazobactam, a β-lactamase inhibitor, protects Ceftolozane from degradation by many common β-lactamase enzymes, particularly most Class A (including extended-spectrum β-lactamases, or ESBLs) and some Class C enzymes.[4][5] This combination, known as Ceftolozane/tazobactam (C/T), restores Ceftolozane's activity against bacteria that have acquired resistance through the production of these enzymes.[4]

Data Presentation: In Vitro Susceptibility

The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Activity against Pseudomonas aeruginosa

Ceftolozane/tazobactam is consistently one of the most potent β-lactam agents tested against P. aeruginosa, including strains resistant to other antibiotics like carbapenems, cephalosporins, and piperacillin/tazobactam.[6][7][8]

| Organism | Region/Study | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |

| P. aeruginosa | U.S. (2012-2015) | 3,851 | 0.5 | 2 | 97.0%[7] |

| P. aeruginosa | Germany (2014-2015) | 502 | 0.5 | 2 | N/A[6] |

| P. aeruginosa | Spain (2013) | 500 | 0.5 | 4 | N/A[9] |

| P. aeruginosa | Australia (BSI) | N/A | 1 | 2 | 96%[10] |

| P. aeruginosa | U.S. (2011-2012) | N/A | 0.5 | 2 | N/A[11] |

| P. aeruginosa (MDR) | U.S. (2012-2015) | 607 | N/A | N/A | 84.9%[7] |

| P. aeruginosa (XDR) | U.S. (2012-2015) | 363 | N/A | N/A | 76.9%[7] |

| P. aeruginosa (MDR) | Spain | 129 | 2 | 4 | 92.2%[12] |

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

Activity against Enterobacteriaceae

Ceftolozane/tazobactam demonstrates high activity against a wide range of Enterobacteriaceae. Its efficacy is particularly notable against E. coli, including ESBL-producing strains. While active against many Klebsiella pneumoniae isolates, its potency is reduced against strains that produce certain types of β-lactamases, especially carbapenemases.[4]

| Organism | Region/Study | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |

| Escherichia coli | Germany (2014-2015) | 486 | 0.25 | 0.5 | N/A[6] |

| E. coli | Spain (2013) | 250 | 0.25 | 0.5 | N/A[9] |

| E. coli (ESBL phenotype) | Spain (2013) | N/A | 0.5 | 1 | N/A[9] |

| Klebsiella pneumoniae | Germany (2014-2015) | 163 | 0.25 | 1 | N/A[6] |

| K. pneumoniae | Morocco (2018) | N/A | 0.5 | >32 | 68.8%[13] |

| K. pneumoniae (ESBL phenotype) | Spain (2013) | N/A | 4 | 16 | N/A[9] |

| Enterobacter cloacae complex | Latin America (2016-2017) | N/A | 1 | 32 | 62.5%[14] |

| Enterobacterales (Overall) | Latin America (2016-2017) | 2252 | 1 | 32 | 83.9%[14] |

| Enterobacterales (Overall) | U.S. (2011-2012) | 7,071 | 0.25 | 1 | N/A[11] |

Activity against Anaerobic Bacteria

The addition of tazobactam provides Ceftolozane with activity against many anaerobic organisms, particularly species of the Bacteroides fragilis group, Prevotella, and Fusobacterium.[5]

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Bacteroides fragilis | 605 (total anaerobes) | N/A | 4 |

| Prevotella spp. | N/A | N/A | N/A |

| Fusobacterium spp. | N/A | N/A | N/A |

Data for Prevotella and Fusobacterium showed good activity but specific MIC values were not detailed in the source.[5]

Experimental Protocols

The quantitative data presented are predominantly derived from standardized in vitro susceptibility testing methods. The reference method for determining MICs is broth microdilution, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][9]

Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth.

Mechanisms of Resistance

While Ceftolozane/tazobactam is stable against many common β-lactamases, certain resistance mechanisms can compromise its activity. Understanding these pathways is critical for predicting its clinical utility and monitoring for the emergence of resistance.

-

Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenemases. Tazobactam does not effectively inhibit serine carbapenemases (like KPC) or metallo-β-lactamases (MBLs such as NDM, VIM, IMP).[15][16] Isolates producing these enzymes are typically resistant to Ceftolozane/tazobactam.[17][18]

-

AmpC Modifications: Although Ceftolozane was designed for stability against the chromosomal AmpC β-lactamase of P. aeruginosa, mutations in the ampC gene or its regulatory genes (ampD, ampR) can lead to hyperproduction or structural changes in the enzyme, resulting in increased MICs and resistance.[15][19][20]

-

Target Site Modification: Alterations in the primary target, PBP3 (encoded by the ftsI gene), can also confer resistance, though this is a less common mechanism.[15][19]

Conclusion

The in vitro data robustly support the potent activity of this compound, in combination with tazobactam, against a broad spectrum of clinically important Gram-negative pathogens. Its exceptional potency against P. aeruginosa, including many MDR and XDR isolates, positions it as a valuable therapeutic option for infections caused by this challenging organism.[6][7][9] Furthermore, it demonstrates excellent activity against E. coli and many other Enterobacteriaceae, including ESBL-producing strains.[6][9][21] The primary limitation to its spectrum is the lack of activity against bacteria that produce carbapenemases.[15][17] Continuous surveillance and an understanding of local resistance epidemiology are crucial for guiding the appropriate use of this important antimicrobial agent.

References

- 1. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Ceftolozane-Tazobactam against a Broad Spectrum of Recent Clinical Anaerobic Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro activity of ceftolozane/tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae isolates recovered from hospitalized patients in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceftolozane/tazobactam activity tested against Gram-negative bacterial isolates from hospitalised patients with pneumonia in US and European medical centres (2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ceftolozane/tazobactam against clinical isolates of Pseudomonas aeruginosa and Enterobacteriaceae recovered in Spanish medical centres: Results of the CENIT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of ceftolozane/tazobactam against a collection of Pseudomonas aeruginosa isolates from bloodstream infections in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 16. Activity of Ceftolozane-Tazobactam against Carbapenem-Resistant, Non-Carbapenemase-Producing Pseudomonas aeruginosa and Associated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceftolozane/Tazobactam Susceptibility Testing in Extended-Spectrum Betalactamase- and Carbapenemase-Producing Gram-Negative Bacteria of Various Clonal Lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of in vitro antimicrobial activities of ceftolozane/tazobactam and ceftazidime/avibactam against carbapenem-resistant Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Comparative analysis of in vitro dynamics and mechanisms of ceftolozane/tazobactam and imipenem/relebactam resistance development in Pseudomonas aeruginosa XDR high-risk clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Activity of Ceftolozane-Tazobactam against Enterobacter cloacae Complex Clinical Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane sulfate, a novel fifth-generation cephalosporin, represents a significant advancement in the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] When combined with the β-lactamase inhibitor tazobactam, its spectrum of activity is broadened to include many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftolozane, offering a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, 1c, 2, and 3 in P. aeruginosa and Escherichia coli.[4][6][8] This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The addition of tazobactam, a β-lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β-lactamases, thereby expanding its utility against otherwise resistant organisms.[4][9]

Pharmacokinetics

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics.[4][10] It is administered intravenously and exhibits a predictable and consistent behavior in healthy volunteers and patient populations.

Absorption and Distribution

Following intravenous administration, ceftolozane is rapidly distributed. The steady-state volume of distribution is approximately 13.5 liters.[6][11] Ceftolozane exhibits low plasma protein binding, ranging from 16% to 21%.[6][12] This low level of protein binding ensures a high fraction of unbound, active drug is available to exert its antibacterial effect. The drug penetrates well into lung tissue, making it suitable for treating pneumonia.[6]

Metabolism and Excretion

Ceftolozane is minimally metabolized, with the majority of the dose excreted unchanged in the urine.[6][13] Over 95% of an administered dose of ceftolozane is recovered in the urine as the parent drug.[5][14] Tazobactam is also primarily renally excreted, with about 80% as the unchanged drug and the remainder as an inactive M1 metabolite.[11][13] The primary route of elimination for both ceftolozane and tazobactam is glomerular filtration.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ceftolozane in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

| Dose | Cmax (mcg/mL) | AUC (mcg·h/mL) | t1/2 (h) | CL (L/h) | Vss (L) |

| Ceftolozane alone | |||||

| 1000 mg | 69.1 | 172 | 2.48 - 2.64 | 4.35 - 6.01 | 11.0 - 14.1 |

| Ceftolozane/Tazobactam | |||||

| 1g/0.5g | 69.1[6] | 172[6] | 2.77 (Day 1)[6] | 3.41 - 6.69[6] | 13.5[6] |

| 2g/1g | 117[4] | - | 2.67[4] | - | - |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ceftolozane/Tazobactam in Healthy Adults (every 8 hours)

| Dose | Cmax (mcg/mL) | AUC (mcg·h/mL) | t1/2 (h) | CL (L/h) | Vss (L) |

| 1g/0.5g (Day 10) | - | - | 3.12[6] | - | - |

| 1.5g (ceftolozane component) | - | - | ~3[5] | - | 13.2[5] |

Pharmacodynamics

The pharmacodynamic parameter that best correlates with the efficacy of ceftolozane is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[15][16]

In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-negative pathogens.

Table 3: In Vitro Activity of Ceftolozane/Tazobactam Against Key Pathogens

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Pseudomonas aeruginosa | 0.5[9] | 2[9] |

| P. aeruginosa (MDR strains) | 2[9] | 8[9] |

| P. aeruginosa (XDR strains) | 4[9] | 16[9] |

| Escherichia coli | 0.25[9] | 0.5[9] |

| Enterobacteriaceae (overall) | 0.25[9] | 1[9] |

Pharmacodynamic Targets

Studies in neutropenic murine thigh infection models and in vitro infection models have established the %fT>MIC targets for ceftolozane. A target of 24.0-26.3% fT>MIC is associated with a bacteriostatic effect, while a 1-log kill is achieved at approximately 31.5-31.6% fT>MIC for P. aeruginosa and Enterobacteriaceae.[15] For nosocomial pneumonia, a target of 32.2% fT>MIC is associated with a 1-log kill.[17]

Experimental Protocols

Population Pharmacokinetic Analysis

A population pharmacokinetic model for ceftolozane/tazobactam was developed using data from multiple clinical trials involving healthy volunteers and patients with complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).[13]

-

Study Population: Data was pooled from 376 adults, including healthy subjects, individuals with varying degrees of renal impairment, and patients with cUTI or cIAI.[13]

-

Dosing: Subjects received intravenous infusions of ceftolozane/tazobactam at doses ranging from 500 mg to 3000 mg over 1 hour.[13]

-

Sampling: Serial plasma samples were collected at predefined time points to determine ceftolozane and tazobactam concentrations.

-

Analytical Method: Drug concentrations in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Modeling: A linear two-compartment model with first-order elimination was used to describe the pharmacokinetics of both drugs.[13] Covariates such as renal function (creatinine clearance), body weight, and presence of infection were evaluated for their influence on pharmacokinetic parameters.[13]

In Vitro Time-Kill Studies

Time-kill assays are conducted to evaluate the bactericidal activity of an antimicrobial agent over time.

-

Bacterial Strains: Clinically relevant isolates, such as P. aeruginosa from cystic fibrosis patients, are used.[18]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

-

Drug Concentrations: The isolates are exposed to various concentrations of ceftolozane/tazobactam, often corresponding to multiples of the MIC.

-

Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable colonies (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[18]

References

- 1. In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. Ceftolozane-Tazobactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections: Clinical Effectiveness and Evolution of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical evaluation of ceftolozane–tazobactam for complicated urinary tract and intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 9. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceftolozane/Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merck.com [merck.com]

- 13. Population Pharmacokinetics of Ceftolozane/Tazobactam in Healthy Volunteers, Subjects With Varying Degrees of Renal Function and Patients With Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reference.medscape.com [reference.medscape.com]

- 15. Pharmacodynamics of Ceftolozane plus Tazobactam Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceftolozane/tazobactam pharmacokinetic/pharmacodynamic‐derived dose justification for phase 3 studies in patients with nosocomial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Time–Kill Analysis of Ceftolozane/Tazobactam Efficacy Against Mucoid Pseudomonas aeruginosa Strains from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Ceftolozane Sulfate to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ceftolozane sulfate to its primary bacterial targets, the penicillin-binding proteins (PBPs). Ceftolozane is a novel cephalosporin antibiotic that, in combination with the β-lactamase inhibitor tazobactam, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its efficacy is rooted in its potent and specific interactions with essential PBPs, leading to the inhibition of bacterial cell wall synthesis and subsequent cell death.

Core Mechanism of Action

Ceftolozane's bactericidal activity stems from its ability to covalently bind to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] This inhibition of cell wall biosynthesis disrupts the integrity of the bacterial cell, leading to lysis.[1] Ceftolozane exhibits a particularly high affinity for essential PBPs in P. aeruginosa (PBP1b, PBP1c, and PBP3) and E. coli (PBP3).[1][2][3] This strong binding, especially to PBP3, is responsible for the characteristic filamentation of bacterial cells upon exposure to the drug.

Quantitative Binding Affinity Data

The affinity of a β-lactam antibiotic for its target PBPs is a key determinant of its antibacterial potency. This is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the target PBP activity. The lower the IC₅₀ value, the higher the binding affinity.

Ceftolozane (formerly CXA-101) demonstrates potent binding to the essential PBPs of Pseudomonas aeruginosa, with affinities significantly greater than those of other cephalosporins like ceftazidime for all essential PBPs.[4]

Table 1: IC₅₀ Values of Ceftolozane for P. aeruginosa PAO1 PBPs

| Penicillin-Binding Protein (PBP) | Function | Ceftolozane IC₅₀ (µg/mL) |

| PBP1b | Transglycosylase/Transpeptidase | 0.25 |

| PBP1c | Transglycosylase/Transpeptidase | 4 |

| PBP2 | Transpeptidase (Cell Shape) | 0.5 |

| PBP3 | Transpeptidase (Septum Formation) | 0.03 |

| PBP4 | D-Ala-Carboxypeptidase | >128 |

Data sourced from Moya et al., 2012. Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa.[4]

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is most commonly achieved through a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin-FL (a derivative of penicillin). This method allows for the quantification of an unlabeled inhibitor's (e.g., ceftolozane) ability to compete with the fluorescent probe for binding to PBPs.

Detailed Methodology

-

Preparation of Bacterial Membranes:

-

Bacterial cells (e.g., P. aeruginosa PAO1) are cultured in appropriate broth medium to the late logarithmic growth phase.

-

Cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspended.

-

Cell lysis is performed, typically through sonication or French press, to release the cellular contents.

-

The membrane fraction, which contains the PBPs, is isolated from the cell lysate by ultracentrifugation.[4]

-

The resulting membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.

-

-

Competitive Inhibition Assay:

-

A fixed amount of the prepared membrane protein is pre-incubated with serially diluted concentrations of the test antibiotic (ceftolozane) for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 35-37°C) to allow the inhibitor to bind to the PBPs.[5]

-

A constant, saturating concentration of Bocillin-FL is then added to the mixture. This fluorescent probe will bind to any PBPs whose active sites are not already occupied by ceftolozane. The incubation continues for another set period (e.g., 15-30 minutes).[5][6]

-

-

Detection and Quantification:

-

The binding reaction is terminated by adding a sample buffer containing sodium dodecyl sulfate (SDS), which also denatures the proteins.

-

The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

After electrophoresis, the gel is visualized using a fluorescence imager capable of detecting the wavelength emitted by the Bocillin-FL probe.[6] The PBPs that have bound the fluorescent probe will appear as distinct bands.

-

The fluorescence intensity of each PBP band is quantified using densitometry software. The intensity of the bands will decrease as the concentration of the competing ceftolozane increases.

-

-

IC₅₀ Determination:

-

The percentage of PBP inhibition is calculated for each ceftolozane concentration relative to a control sample containing no inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the ceftolozane concentration and fitting the data to a dose-response curve.

-

References

- 1. merck.com [merck.com]

- 2. Critical evaluation of ceftolozane–tazobactam for complicated urinary tract and intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ceftolozane Sulfate for the Treatment of Multi-Drug Resistant (MDR) Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae have developed sophisticated resistance mechanisms, rendering many conventional antibiotics ineffective.[1] In this context, ceftolozane/tazobactam, a novel antibacterial and β-lactamase inhibitor combination, has emerged as a critical therapeutic option.[2][3] Ceftolozane is a cephalosporin antibiotic structurally similar to ceftazidime, but with a modification that confers potent activity against P. aeruginosa.[4] The addition of tazobactam, a well-established β-lactamase inhibitor, protects ceftolozane from degradation by many ESBLs, thereby broadening its spectrum of activity.[3][4] This technical guide provides a comprehensive overview of ceftolozane sulfate, focusing on its mechanism of action, in-vitro activity, clinical efficacy, pharmacokinetic/pharmacodynamic profile, and the molecular mechanisms underlying resistance.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 in P. aeruginosa and E. coli.[1][6] The binding of ceftolozane to these enzymes disrupts the final stages of peptidoglycan synthesis, leading to cell lysis and death.[5]

Tazobactam is a β-lactam sulfone that irreversibly inactivates a broad range of β-lactamase enzymes, including most class A β-lactamases (such as ESBLs) and some class C enzymes.[2] By inhibiting these enzymes, tazobactam prevents the hydrolysis of ceftolozane, thus preserving its antibacterial activity against β-lactamase-producing pathogens.[5][7] The combination of ceftolozane and tazobactam provides a synergistic effect against many MDR Gram-negative bacteria.

In-Vitro Activity

Ceftolozane/tazobactam has demonstrated potent in-vitro activity against a wide range of Gram-negative pathogens, including MDR strains of P. aeruginosa and ESBL-producing Enterobacteriaceae.[7][8] Its efficacy is maintained against many isolates that are resistant to other cephalosporins, piperacillin/tazobactam, and carbapenems.[4]

Table 1: In-Vitro Activity of Ceftolozane/Tazobactam and Comparator Agents against Pseudomonas aeruginosa

| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |

| P. aeruginosa | Ceftolozane/Tazobactam | 0.5 | 2 | 93.3 | [8][9] |

| Piperacillin/Tazobactam | 8 | 64 | - | [8] | |

| Ceftazidime | 2 | 16 | - | [8] | |

| Cefepime | 2 | 16 | - | [8] | |

| Meropenem | 0.5 | 8 | - | [8] | |

| MDR P. aeruginosa | Ceftolozane/Tazobactam | - | - | 72.0 | [9] |

| Ceftazidime/Avibactam | - | - | 73.6 | [9] | |

| Carbapenems | - | - | <30 | [9] |

Table 2: In-Vitro Activity of Ceftolozane/Tazobactam against Enterobacteriaceae

| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |

| E. coli | Ceftolozane/Tazobactam | 0.25 | 0.5 | - | [7][8] |

| ESBL-producing E. coli | Ceftolozane/Tazobactam | 0.5 | 1 | - | [7] |

| K. pneumoniae | Ceftolozane/Tazobactam | 0.25 | 1 | - | [8] |

| ESBL-producing K. pneumoniae | Ceftolozane/Tazobactam | 4 | 16 | - | [7] |

Clinical Efficacy

The clinical utility of ceftolozane/tazobactam has been established in several large-scale, randomized, double-blind phase 3 clinical trials, primarily for the treatment of complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).

ASPECT-cUTI Trial

In the ASPECT-cUTI trial, intravenous ceftolozane/tazobactam (1.5 g every 8 hours) was compared to high-dose levofloxacin (750 mg once daily) for 7 days in patients with cUTI, including pyelonephritis.[6] Ceftolozane/tazobactam was found to be superior to levofloxacin in achieving the primary endpoint of a composite clinical cure and microbiological eradication.[3][6]

ASPECT-cIAI Trial

The ASPECT-cIAI trial evaluated the efficacy and safety of ceftolozane/tazobactam (1.5 g every 8 hours) plus metronidazole compared to meropenem (1 g every 8 hours) for 4 to 14 days in patients with cIAI.[10][11][12] The combination of ceftolozane/tazobactam and metronidazole was non-inferior to meropenem in achieving clinical cure.[3][10][13]

Table 3: Clinical Outcomes from Phase 3 Clinical Trials

| Trial | Indication | Comparator | Primary Endpoint | Ceftolozane/Tazobactam Outcome | Meropenem/Levofloxacin Outcome | Reference(s) |

| ASPECT-cUTI | cUTI | Levofloxacin | Composite cure (clinical and microbiological) | 76.9% (306/398) | 68.4% (275/402) | [6] |

| ASPECT-cIAI | cIAI | Meropenem | Clinical cure rate | 83.0% (323/389) | 87.3% (364/417) | [10][11] |

Pharmacokinetics and Pharmacodynamics

Ceftolozane and tazobactam exhibit linear pharmacokinetics, with plasma concentrations increasing proportionally with the dose.[4][14] Both components are primarily eliminated by the kidneys.[4] The mean plasma half-life of ceftolozane is approximately 2.3 hours.[4]

The key pharmacodynamic parameter for β-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[15] For ceftolozane/tazobactam, a %fT > MIC of 25-35% has been associated with a 1-log reduction in bacterial counts in animal models.[15] To achieve a high probability of target attainment (>90%) for nosocomial pneumonia, a higher dose of 3g every 8 hours is recommended.[16][17]

Mechanisms of Resistance

Despite its efficacy, resistance to ceftolozane/tazobactam can emerge through various mechanisms. The most significant of these is the production of β-lactamases that are not inhibited by tazobactam, such as certain carbapenemases (e.g., KPC, NDM, VIM) and some class D β-lactamases.

Other mechanisms of resistance in P. aeruginosa include:

-

Overexpression and structural modification of the chromosomal AmpC β-lactamase.

-

Mutations in penicillin-binding proteins (PBPs), particularly PBP3, which can reduce the binding affinity of ceftolozane. [6]

-

Upregulation of efflux pumps, although ceftolozane is generally a poor substrate for many common efflux systems. [4]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of ceftolozane and tazobactam. For ceftolozane/tazobactam testing, tazobactam is typically used at a fixed concentration of 4 mg/L.

-

Perform serial two-fold dilutions of ceftolozane in cation-adjusted Mueller-Hinton Broth (CAMHB) containing 4 mg/L of tazobactam to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

-

Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of ceftolozane (in the presence of 4 mg/L tazobactam) that completely inhibits visible growth of the organism.

-

Interpret the MIC values according to the current CLSI breakpoints for ceftolozane/tazobactam.

-

In-Vitro Time-Kill Assay

This generalized protocol outlines the steps for conducting a time-kill analysis.

-

Preparation:

-

Prepare a standardized bacterial inoculum in a suitable broth medium to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Prepare solutions of ceftolozane/tazobactam at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

-

Experiment Execution:

-

Add the antibiotic solutions to the bacterial suspensions. Include a growth control with no antibiotic.

-

Incubate the cultures at 35°C ± 2°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of the collected aliquots in a sterile diluent.

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates until colonies are visible.

-

Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

-

Conclusion

This compound, in combination with tazobactam, is a valuable addition to the therapeutic armamentarium against MDR Gram-negative infections. Its potent activity against P. aeruginosa and ESBL-producing Enterobacteriaceae, coupled with a favorable clinical profile, makes it a critical agent in the management of these challenging infections. A thorough understanding of its mechanism of action, spectrum of activity, and potential for resistance is essential for its judicious use in clinical practice and for guiding future research and development efforts in the field of infectious diseases. The standardized protocols provided herein serve as a foundation for the continued evaluation of ceftolozane/tazobactam and other novel antimicrobial agents.

References

- 1. prezi.com [prezi.com]

- 2. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceftolozane/Tazobactam: A New Option in the Treatment of Complicated Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceftolozane-Tazobactam Population Pharmacokinetics and Dose Selection for Further Clinical Evaluation in Pediatric Patients with Complicated Urinary Tract or Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceftolozane/tazobactam pharmacokinetic/pharmacodynamic‐derived dose justification for phase 3 studies in patients with nosocomial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth microdilution assay [bio-protocol.org]

- 11. Time-Kill Analysis of Ceftolozane/Tazobactam Efficacy Against Mucoid Pseudomonas aeruginosa Strains from Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. liofilchem.com [liofilchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Population Pharmacokinetics of Ceftolozane/Tazobactam in Healthy Volunteers, Subjects With Varying Degrees of Renal Function and Patients With Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanisms of Ceftolozane Sulfate Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms conferring resistance to Ceftolozane, a fifth-generation cephalosporin, administered in combination with the β-lactamase inhibitor tazobactam. The emergence of resistance to this critical therapeutic agent, particularly in Pseudomonas aeruginosa, poses a significant clinical challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of effective countermeasures and next-generation antibiotics. This document details the key resistance strategies employed by bacteria, outlines the experimental protocols for their investigation, and presents relevant quantitative data and visual pathways to facilitate a deeper understanding.

Core Resistance Mechanisms at a Glance

Bacteria have evolved sophisticated strategies to evade the antimicrobial action of Ceftolozane/tazobactam. These can be broadly categorized into three core mechanisms: enzymatic degradation of the antibiotic, modification of the drug's target, and reduction of the drug's intracellular concentration.

Enzymatic Degradation: The Role of β-Lactamases

The primary defense against β-lactam antibiotics is their enzymatic hydrolysis by β-lactamases. While tazobactam is designed to inhibit many of these enzymes, certain β-lactamases can overcome this protection, leading to Ceftolozane resistance.

AmpC β-Lactamase: Overexpression and Structural Modification

Ceftolozane was designed to be stable against the chromosomal AmpC β-lactamase of P. aeruginosa.[1][2][3] However, high-level resistance can emerge through two primary routes involving AmpC:

-

Overexpression: Mutations in regulatory genes such as ampR, ampD, and dacB can lead to the derepression and subsequent hyperproduction of AmpC.[1][3] This increased enzyme concentration can eventually hydrolyze Ceftolozane, despite its inherent stability.

-

Structural Modifications: Amino acid substitutions within the AmpC enzyme itself can enhance its hydrolytic activity against Ceftolozane.[4][5] Specific mutations can alter the enzyme's active site, improving its ability to accommodate and degrade the antibiotic.

Acquired Extended-Spectrum β-Lactamases (ESBLs) and Carbapenemases

While tazobactam can inhibit many common ESBLs, it is not effective against all of them, nor is it designed to inhibit carbapenemases.[6] The acquisition of genes encoding certain ESBLs (like GES and PER-1) and carbapenemases (such as VIM, IMP, and some GES variants) is a major cause of Ceftolozane/tazobactam resistance.[3][7] These enzymes are often carried on mobile genetic elements, facilitating their spread.[8]

| Organism | Resistance Mechanism | Ceftolozane/tazobactam MIC (μg/mL) | Reference |

| P. aeruginosa | Wild-Type (PAO1) | ≤4 | [1] |

| P. aeruginosa | AmpC Overexpression (dacB or ampR mutations) | 32 to 128 | [1] |

| P. aeruginosa | VIM-2 Carbapenemase Producer | >32 | |

| P. aeruginosa | GES-5 Carbapenemase Producer | >32 | |

| P. aeruginosa | PER-1 ESBL Producer | >32 |

Table 1: Impact of β-Lactamase Production on Ceftolozane/tazobactam MICs in P. aeruginosa.

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Ceftolozane exerts its bactericidal effect by binding to and inactivating essential PBPs, particularly PBP3, which is involved in cell wall synthesis.[3][6] Mutations in the gene encoding PBP3 (ftsI) can reduce the binding affinity of Ceftolozane, leading to resistance.[5] These mutations often occur in isolates that have been exposed to the antibiotic, representing a mechanism of evolved resistance. Specific amino acid substitutions, such as R504C, have been shown to confer cross-resistance to multiple β-lactam agents.[9][10]

| Organism | Resistance Mechanism | Ceftolozane/tazobactam MIC (μg/mL) | Reference |

| P. aeruginosa | Susceptible Isolate | 1 | [9] |

| P. aeruginosa | Resistant Isolate with PBP3 (ftsI) mutation | 32 | [9] |

Table 2: Impact of PBP3 Mutation on Ceftolozane/tazobactam MIC.

Reduced Intracellular Concentration: Efflux Pumps and Porin Loss

For an antibiotic to be effective, it must reach its target inside the bacterial cell. Bacteria can limit the intracellular concentration of Ceftolozane through two main strategies:

-

Efflux Pump Overexpression: While Ceftolozane is generally considered a poor substrate for many efflux pumps, overexpression of certain Resistance-Nodulation-Division (RND) family pumps, like MexAB-OprM, can contribute to reduced susceptibility.[2][11] This mechanism often works in concert with other resistance determinants.

-

Porin Loss: In Gram-negative bacteria, antibiotics like Ceftolozane enter the periplasmic space through porin channels in the outer membrane. While Ceftolozane is not significantly affected by the loss of the OprD porin (a primary mechanism of carbapenem resistance), global changes in outer membrane permeability can contribute to reduced susceptibility.[5][12]

| Organism | Resistance Mechanism | Ceftolozane/tazobactam MIC (μg/mL) | Reference |

| P. aeruginosa | Wild-Type | 1 | [11] |

| P. aeruginosa | Efflux Pump Overexpression (in presence of inhibitor PAβN) | 0.5 (MIC decreases with inhibitor) | [11] |

Table 3: Effect of Efflux Pump Inhibition on Ceftolozane/tazobactam MIC.

Investigative Experimental Protocols

A multi-faceted approach is required to elucidate the specific mechanisms of Ceftolozane resistance in a given bacterial isolate. Key experimental protocols are detailed below.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of Ceftolozane/tazobactam, which is the lowest concentration of the drug that inhibits visible bacterial growth.

Detailed Methodology (Broth Microdilution):

-

Inoculum Preparation: Isolate colonies of the test bacterium from an overnight agar plate and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard.[13]

-

Dilution: Further dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Plate Preparation: Use 96-well microtiter plates containing serial two-fold dilutions of Ceftolozane in the presence of a fixed concentration of tazobactam (typically 4 µg/mL).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

-

Reading the MIC: The MIC is read as the lowest concentration of Ceftolozane/tazobactam at which there is no visible growth.[13][15]

Whole-Genome Sequencing (WGS)

Objective: To identify all genetic determinants of resistance, including acquired resistance genes and mutations in chromosomal genes (e.g., ampC, ftsI, efflux regulators).

Detailed Methodology:

-

DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the resistant bacterial isolate.

-

Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments.

-

Sequencing: The prepared library is sequenced using a high-throughput platform (e.g., Illumina), generating millions of short DNA reads.[16]

-

Data Analysis:

-

Assembly: The short reads are assembled into a draft genome sequence, either by mapping to a reference genome (e.g., P. aeruginosa PAO1) or through de novo assembly.[16]

-

Gene Identification: The assembled genome is analyzed using specialized databases (e.g., CARD, ResFinder) to identify known β-lactamase genes and other acquired resistance determinants.

-

Variant Calling: The genome is compared to a susceptible reference strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in key chromosomal genes like ampC, ampR, dacB, and ftsI.[5]

-

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of specific genes known to be involved in resistance, such as ampC or genes encoding efflux pump components (e.g., mexA), to determine if overexpression is the resistance mechanism.

Detailed Methodology:

-

Bacterial Culture and RNA Extraction: The resistant isolate is grown to mid-log phase, with and without exposure to a sub-inhibitory concentration of Ceftolozane. Total RNA is then extracted.

-

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target gene (e.g., ampC) and a housekeeping gene (for normalization). The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing its expression level in the resistant isolate to that in a susceptible control strain.[17] An increase in the expression level indicates that gene overexpression is contributing to the resistance phenotype.[17][18]

Penicillin-Binding Protein (PBP) Analysis

Objective: To assess changes in PBP profiles or their affinity for β-lactams.

Detailed Methodology (Bocillin FL Binding Assay):

-

Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from both susceptible and resistant strains.

-

Labeling: The membrane preparations are incubated with Bocillin FL, a fluorescent penicillin derivative that covalently binds to the active site of PBPs.

-

SDS-PAGE: The labeled PBP-membrane complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is visualized using a molecular imager to detect the fluorescent signal from the Bocillin FL-bound PBPs.[1]

-

Analysis: A reduction in the fluorescence intensity of a specific PBP band (e.g., PBP3) in the resistant strain compared to the susceptible strain indicates either a lower expression of that PBP or a reduced affinity for the β-lactam analog, suggesting a target-site modification.[19]

By employing these investigative protocols, researchers can systematically dissect the molecular basis of Ceftolozane sulfate resistance, providing crucial insights for clinical diagnostics, infection control, and the strategic development of new antimicrobial agents.

References

- 1. Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 4. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftolozane/Tazobactam Resistance and Mechanisms in Carbapenem-Nonsusceptible Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. contagionlive.com [contagionlive.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. liofilchem.net [liofilchem.net]

- 14. liofilchem.com [liofilchem.com]

- 15. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]